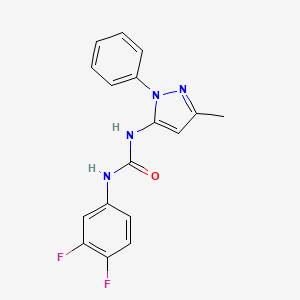
ML297
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
科学研究应用
ML297 在科学研究中具有广泛的应用:
作用机制
ML297 通过选择性激活包含 GIRK1 亚基的 GIRK 通道发挥作用。 这种激活需要磷脂酰肌醇-4,5-二磷酸 (PIP2) 的存在,并涉及 GIRK1 孔螺旋和第二跨膜结构域中的特定氨基酸 . GIRK 通道的激活会导致细胞膜超极化,降低神经元兴奋性,从而发挥其抗癫痫和抗焦虑作用 .
准备方法
合成路线和反应条件
ML297 是通过多步合成过程合成的,涉及尿素衍生物的形成。主要步骤包括:
吡唑环的形成: 这涉及肼衍生物与适当的二酮的反应。
二氟苯基的引入: 此步骤涉及吡唑环与二氟苯基异氰酸酯偶联以形成尿素键.
工业生产方法
虽然 this compound 的具体工业生产方法没有广泛记载,但合成一般遵循实验室规模的程序,并针对大规模生产进行优化。 这包括使用自动化反应器和纯化系统以确保高产率和纯度 .
化学反应分析
反应类型
ML297 主要进行以下反应:
取代反应: 二氟苯基可以参与亲核芳香取代反应。
常见试剂和条件
亲核芳香取代: 常见的试剂包括胺或硫醇等亲核试剂,通常在碱性条件下。
水解: 使用酸性或碱性水溶液来裂解尿素键.
主要产物
取代反应: 产物包括用各种亲核试剂取代的 this compound 衍生物。
水解: 主要产物是相应的胺和羧酸衍生物.
相似化合物的比较
类似化合物
ML194: 另一种 GIRK 通道激活剂,但具有不同的选择性和效力特征.
ML303: 一种具有类似 GIRK 通道激活特性的化合物,但化学结构不同.
ML297 的独特性
This compound 由于其对 GIRK1/2 通道的高度选择性和低浓度下有效的激活作用 (EC50 为 0.16 μM) 而脱颖而出 . 这种特异性和效力使其成为研究和潜在治疗应用的宝贵工具 .
属性
IUPAC Name |
1-(3,4-difluorophenyl)-3-(5-methyl-2-phenylpyrazol-3-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O/c1-11-9-16(23(22-11)13-5-3-2-4-6-13)21-17(24)20-12-7-8-14(18)15(19)10-12/h2-10H,1H3,(H2,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKSMUSSYJUQMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary molecular target of ML297?
A1: this compound selectively activates GIRK channels, specifically those containing the GIRK1 subunit. [, ]
Q2: How does this compound interact with GIRK channels?
A2: this compound directly activates GIRK channels through a mechanism that requires phosphatidylinositol-4,5-bisphosphate (PIP2) but is distinct from G protein-dependent activation. It binds to specific amino acids (F137 and D173) within the GIRK1 subunit, triggering channel opening. [, , ]
Q3: What are the downstream effects of this compound-mediated GIRK channel activation?
A3: this compound activation of GIRK channels leads to membrane hyperpolarization, decreased neuronal excitability, and reduced neurotransmitter release. [, , , ]
Q4: How does this compound differ from other compounds that modulate GIRK channel activity, like baclofen?
A4: Unlike GABA-B receptor agonists like baclofen, which indirectly activate GIRK channels via G-protein signaling, this compound directly gates the channel. This compound demonstrates a more targeted effect on postsynaptic membranes, potentially leading to fewer side effects. []
Q5: Does this compound affect synaptic plasticity?
A5: Yes, research indicates that this compound can modulate synaptic plasticity. Both the enhancement and inhibition of GIRK channel activity by this compound can alter the induction and maintenance of long-term synaptic plasticity, highlighting the importance of tightly regulated GIRK activity for normal cognitive function. [, ]
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C17H14F2N4O, and its molecular weight is 328.32 g/mol. [, ]
Q7: Is there spectroscopic data available for this compound?
A7: While specific spectroscopic details are not provided in the provided research papers, the synthesis and characterization of this compound suggest the utilization of standard spectroscopic techniques like NMR and mass spectrometry. []
Q8: Does this compound have any known catalytic properties?
A8: this compound is not described as possessing catalytic properties. Its primary mode of action involves binding and modulating the activity of GIRK channels. [, , ]
Q9: Have computational methods been used to study this compound and its interactions?
A9: Yes, molecular dynamics simulations have been employed to investigate the binding of this compound and its analogs to GIRK channels. These simulations provide insights into the molecular mechanisms of channel activation and the structural basis for the compound's selectivity. []
Q10: How do structural modifications of this compound affect its activity and selectivity?
A10: Studies utilizing molecular modeling and chemical modifications of this compound have identified key structural elements crucial for its interaction with GIRK channels. Specific amino acid residues in the channel's binding pocket and the chemical structure of the compound influence its potency and selectivity. [, ]
Q11: Are there any specific formulation strategies used to improve the stability, solubility, or bioavailability of this compound?
A11: While specific formulation strategies are not detailed in the provided research, the development of this compound as a potential therapeutic suggests efforts to optimize its delivery and bioavailability.
Q12: What in vitro models have been used to study the effects of this compound?
A12: Researchers have used various in vitro models, including cell lines expressing GIRK channels, hippocampal slices, and primary cultures of neurons, to investigate the electrophysiological effects of this compound on cellular excitability, synaptic transmission, and plasticity. [, , , ]
Q13: What are the key findings from in vivo studies using this compound?
A13: Animal studies have shown that systemic and intracranial administration of this compound can modulate a range of behaviors, including anxiety-related behaviors, sleep architecture, and memory consolidation. [, , , , ]
Q14: Has this compound been tested in clinical trials?
A14: There is no mention of completed clinical trials for this compound in the provided research.
Q15: What is known about the toxicological profile of this compound?
A15: While specific toxicological data is not presented in the provided research, studies indicate that this compound does not appear to induce sedation or addiction-related behaviors in mice, which are common side effects of some other drugs targeting similar pathways. [, ] Further research and preclinical safety assessments would be required to fully elucidate its toxicological profile.
Q16: Have any specific drug delivery strategies been explored for this compound?
A16: While the research does not explicitly mention specific drug delivery approaches for this compound, the successful intracranial administration suggests its ability to cross the blood-brain barrier, at least to some extent. []
Q17: What analytical techniques were used to characterize and study this compound?
A17: While specific details are not provided, the research implies the use of techniques such as electrophysiology (patch-clamp), behavioral assays (e.g., elevated plus maze, fear conditioning), immunohistochemistry, and molecular biology methods (e.g., western blotting, RT-qPCR) to investigate the effects and mechanisms of this compound. [, , , , ]
Q18: What research tools and resources have been instrumental in studying this compound?
A18: The research highlights the importance of tools such as electrophysiology equipment, animal models (specifically mice), viral vectors for gene delivery, and pharmacological agents for manipulating GIRK channel activity. [, , , ]
Q19: What is the significance of this compound in the field of GIRK channel research?
A19: this compound represents a significant advancement in GIRK channel pharmacology as the first potent and selective activator of these channels. Its discovery has provided a valuable tool for investigating the physiological and potential therapeutic roles of GIRK channels in various neurological and cardiovascular conditions. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
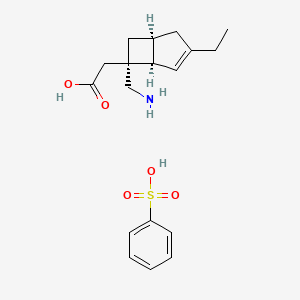
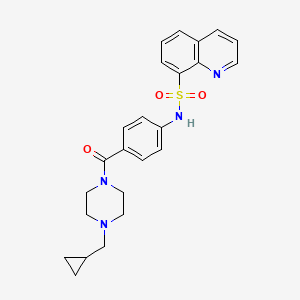
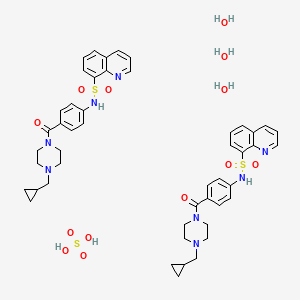
![2-[5-[(3,5-dimethoxyphenyl)methoxy]-1H-indol-3-yl]acetic acid](/img/structure/B609060.png)
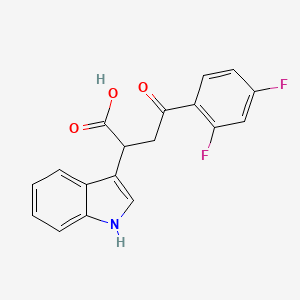

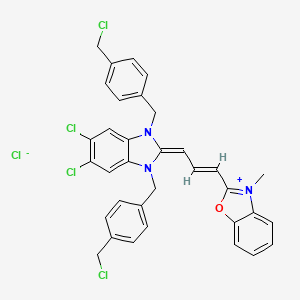
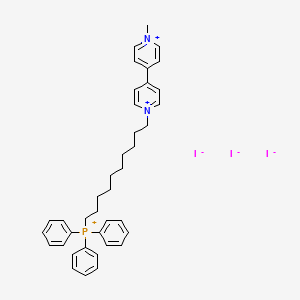
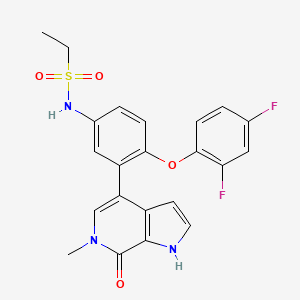
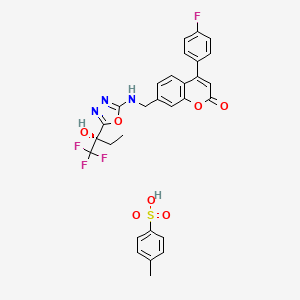
![(2S)-2-[[(2S,4R)-1-(3-cyanophenyl)sulfonyl-4-(cyclobutylamino)pyrrolidine-2-carbonyl]amino]-3-[4-[(3,5-dichloropyridine-4-carbonyl)amino]phenyl]propanoic acid;methanesulfonic acid](/img/structure/B609076.png)
![butanedioic acid;[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B609077.png)
![5-(5-chloropyridin-3-yl)-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-pyridin-2-ylpyridine-3-carboxamide](/img/structure/B609078.png)
![5-[(1R,3R)-1-(1-ethylpyrazol-4-yl)-3-[5-(5-fluoropyridin-2-yl)-1H-imidazol-2-yl]-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-3-methyl-1,3,4-oxadiazol-2-one](/img/structure/B609079.png)
